molecular formula C14H20N2O3 B2735405 2-Ethoxy-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034499-02-8

2-Ethoxy-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2735405
CAS No.: 2034499-02-8
M. Wt: 264.325
InChI Key: WPKGGMLDICWCLW-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.325. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neuropharmacological Applications : Zhang Hong-ying (2012) investigated acetic ether derivatives, including compounds similar to 2-Ethoxy-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, for their effects on learning and memory dysfunction in mice. The study found these compounds improved learning and memory, suggesting potential applications in neuropharmacology (Zhang Hong-ying, 2012).

  • Corrosion Inhibition : A study by Das et al. (2017) on cadmium(II) Schiff base complexes, including derivatives of this compound, revealed their effectiveness as corrosion inhibitors on mild steel. This highlights potential applications in materials science and engineering (Das et al., 2017).

  • Chemical Synthesis and Crystallography : Research by Percino et al. (2006) on the synthesis and molecular structure determination of related compounds underscores its relevance in chemical synthesis and crystallography, contributing to our understanding of molecular structures (Percino et al., 2006).

  • Catalysis : Nyamato et al. (2015) studied (imino)pyridine palladium(II) complexes, related to this compound, as ethylene dimerization catalysts. This indicates potential applications in industrial catalysis processes (Nyamato et al., 2015).

  • Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Patel et al., 2011).

  • Ethylene Oligomerization : Nyamato et al. (2016) also explored nickel(II) complexes of (amino)pyridine ligands for ethylene oligomerization, further emphasizing the compound's relevance in catalysis (Nyamato et al., 2016).

Properties

IUPAC Name

2-ethoxy-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-18-11-14(17)16-9-3-4-13(10-16)19-12-5-7-15-8-6-12/h5-8,13H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKGGMLDICWCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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